molecular formula C31H35N3O5 B12490786 Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12490786
M. Wt: 529.6 g/mol
InChI Key: OTROUYLLYDKOKX-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate core, a piperazine ring, and tert-butylphenoxy and phenylcarbonyl groups. Its molecular formula is C32H36N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the benzoate core: This step involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halide derivative.

    Attachment of the tert-butylphenoxy group: This step involves the reaction of the intermediate compound with tert-butylphenol in the presence of a base such as sodium hydroxide.

    Attachment of the phenylcarbonyl group: The final step involves the acylation of the intermediate compound with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate core using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate
  • Methyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate
  • Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(methylcarbonyl)piperazin-1-yl]benzoate

Uniqueness

Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C31H35N3O5

Molecular Weight

529.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C31H35N3O5/c1-31(2,3)24-11-13-25(14-12-24)39-21-28(35)32-26-20-23(30(37)38-4)10-15-27(26)33-16-18-34(19-17-33)29(36)22-8-6-5-7-9-22/h5-15,20H,16-19,21H2,1-4H3,(H,32,35)

InChI Key

OTROUYLLYDKOKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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